![molecular formula C23H18ClN5O2S B2530572 3-(苯磺酰基)-N-[2-(4-氯苯基)乙基]三唑并[1,5-a]喹唑啉-5-胺 CAS No. 866340-88-7](/img/structure/B2530572.png)

3-(苯磺酰基)-N-[2-(4-氯苯基)乙基]三唑并[1,5-a]喹唑啉-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

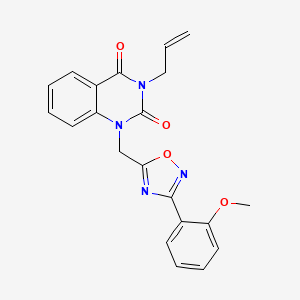

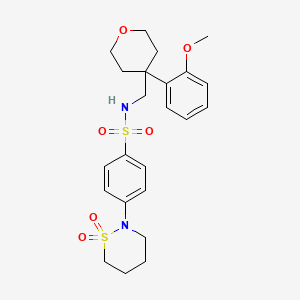

Triazoloquinazolines are a class of compounds that have been studied for their potential biological activities . They are characterized by a triazole ring fused with a quinazoline ring. The specific compound you mentioned has additional functional groups attached, including a benzenesulfonyl group and a 4-chlorophenylethyl group .

Synthesis Analysis

Triazoloquinazolines can be synthesized through a reaction of certain derivatives of 2-aminobenzohydrazide with several hydrochlorides of aromatic amidines . This process typically yields a variety of triazoloquinazoline derivatives .Molecular Structure Analysis

The molecular structure of triazoloquinazolines is characterized by a fused triazole and quinazoline ring. The additional functional groups in the specific compound you mentioned would add complexity to the molecular structure .Chemical Reactions Analysis

The chemical reactions involving triazoloquinazolines would depend on the specific functional groups present in the compound. For instance, the benzenesulfonyl and 4-chlorophenylethyl groups in the compound you mentioned could potentially participate in various organic reactions .科学研究应用

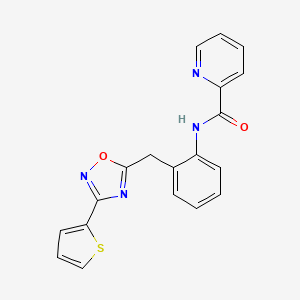

Transition-Metal-Free Synthesis of 5-Amino-1,2,3-Triazoles

This compound could be used in the transition-metal-free synthesis of 5-amino-1,2,3-triazoles . This synthesis involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions . This methodology has promising utility and can be used for further functionalization to enrich the molecular diversity of triazoles .

2. Construction of D3–A Star-Shaped Tristriazolotriazine Derivatives The compound can be used to construct D3–A star-shaped tristriazolotriazine derivatives . These derivatives feature thermally activated delayed fluorescence (TADF) activities and aggregation-induced emission enhancement (AIEE) properties . This makes them potentially useful in the development of efficient organic light-emitting diodes (OLEDs) .

Synthesis of New Heterocyclic Systems

The compound can be used in the synthesis of new heterocyclic systems . For example, it can be used in the synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a new heterocyclic system . This synthesis is achieved using a retro Diels–Alder (RDA) procedure .

Antiproliferative Activities

Some compounds synthesized using this compound have been tested for antiproliferative activities against human cancer cell lines . This suggests potential applications in cancer research and treatment .

作用机制

未来方向

属性

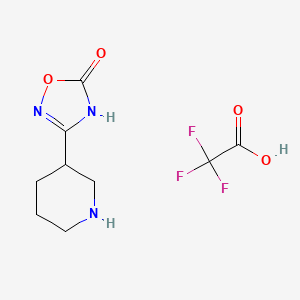

IUPAC Name |

3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN5O2S/c24-17-12-10-16(11-13-17)14-15-25-21-19-8-4-5-9-20(19)29-22(26-21)23(27-28-29)32(30,31)18-6-2-1-3-7-18/h1-13H,14-15H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNLFQIXPJOCPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-fluorobenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2530489.png)

![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide](/img/structure/B2530494.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2530497.png)

![N-[(4-Chlorophenyl)methyl]-N-Boc-glycine](/img/structure/B2530504.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2530509.png)